molecular formula C11H14O2 B3380227 3,4-Diethylbenzoic acid CAS No. 186253-12-3

3,4-Diethylbenzoic acid

Cat. No.: B3380227
CAS No.: 186253-12-3
M. Wt: 178.23 g/mol
InChI Key: FIUWNZQAIGJKSK-UHFFFAOYSA-N
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Description

3,4-Diethylbenzoic acid is an organic compound with the molecular formula C11H14O2. It is a derivative of benzoic acid, where two ethyl groups are substituted at the 3rd and 4th positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Diethylbenzoic acid can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of benzoic acid with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, this compound can be produced by the catalytic hydrogenation of 3,4-diethylbenzaldehyde followed by oxidation. The hydrogenation step is carried out using a palladium or platinum catalyst under high pressure, and the oxidation is performed using an oxidizing agent such as potassium permanganate or chromium trioxide.

Chemical Reactions Analysis

Types of Reactions

3,4-Diethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3,4-diethylbenzaldehyde or this compound derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine or bromine) in the presence of a catalyst for halogenation.

Major Products Formed

    Oxidation: 3,4-Diethylbenzaldehyde, this compound derivatives.

    Reduction: 3,4-Diethylbenzyl alcohol.

    Substitution: 3,4-Diethyl-2-nitrobenzoic acid, 3,4-Diethyl-2-chlorobenzoic acid.

Scientific Research Applications

3,4-Diethylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and analgesic agents.

    Industry: It is used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3,4-Diethylbenzoic acid depends on its specific application. In general, it can act as a precursor to active pharmaceutical ingredients or as an intermediate in chemical reactions. The molecular targets and pathways involved vary based on the final product synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylbenzoic acid: Similar structure but with methyl groups instead of ethyl groups.

    3,4-Diethylbenzaldehyde: An aldehyde derivative of 3,4-Diethylbenzoic acid.

    3,4-Diethylbenzyl alcohol: An alcohol derivative of this compound.

Uniqueness

This compound is unique due to the presence of ethyl groups, which can influence its reactivity and the types of reactions it undergoes. The ethyl groups provide steric hindrance and electronic effects that can alter the compound’s behavior compared to its methyl-substituted analogs.

Properties

IUPAC Name

3,4-diethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-8-5-6-10(11(12)13)7-9(8)4-2/h5-7H,3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUWNZQAIGJKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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